molecular formula C13H16N2O B12519786 (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile CAS No. 800407-95-8

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile

Cat. No.: B12519786
CAS No.: 800407-95-8
M. Wt: 216.28 g/mol
InChI Key: KSRYMXVTXHDXOC-YPMHNXCESA-N
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Description

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is a chiral compound with a morpholine ring substituted with a phenylethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile typically involves the reaction of a suitable morpholine derivative with a phenylethyl halide under basic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of phenylacetic acid or acetophenone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of alkyl or aryl groups onto the morpholine ring.

Scientific Research Applications

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenylethyl and nitrile substitutions.

    Phenylethylamine: Lacks the morpholine ring and nitrile group.

    Nitrile-containing morpholines: Compounds with similar structures but different substituents on the morpholine ring.

Uniqueness

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is unique due to its specific combination of a chiral morpholine ring, a phenylethyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

800407-95-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2R)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1

InChI Key

KSRYMXVTXHDXOC-YPMHNXCESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C#N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C#N

Origin of Product

United States

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